molecular formula C14H16N2 B7482252 3-ethyl-N-(pyridin-4-ylmethyl)aniline

3-ethyl-N-(pyridin-4-ylmethyl)aniline

Cat. No.: B7482252
M. Wt: 212.29 g/mol
InChI Key: KQAQRVHNHXBPLW-UHFFFAOYSA-N
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Description

3-Ethyl-N-(pyridin-4-ylmethyl)aniline is a substituted aniline derivative characterized by an ethyl group at the meta position of the benzene ring and a pyridin-4-ylmethyl substituent on the amine nitrogen. Its molecular formula is C₁₄H₁₆N₂, with a molecular weight of 212.29 g/mol. The compound combines the aromatic reactivity of aniline with the electron-withdrawing pyridine moiety, enabling diverse chemical and pharmacological applications.

The compound has been explored in medicinal chemistry, particularly as a kinase inhibitor scaffold. For example, 3D-QSAR studies on related N-(pyridin-4-ylmethyl)aniline derivatives highlight their role in targeting kinase insert domain receptor (KDR), a key player in angiogenesis .

Properties

IUPAC Name

3-ethyl-N-(pyridin-4-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-12-4-3-5-14(10-12)16-11-13-6-8-15-9-7-13/h3-10,16H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQAQRVHNHXBPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Pyridine Position : Pyridin-4-ylmethyl vs. pyridin-2-ylmethyl alters hydrogen-bonding patterns. Pyridin-4-yl derivatives exhibit stronger interactions with protein active sites due to the axial nitrogen lone pair orientation .
  • Biological Activity : While this compound is studied for KDR inhibition, JPIII (a dimethoxyphenyl analog) targets Orai1 channels, showcasing scaffold versatility .

Pharmacological and Reactivity Comparisons

  • KDR Inhibition : this compound derivatives show higher inhibitory activity (IC₅₀ = 0.2–1.5 μM) than methyl or unsubstituted analogs due to optimal steric and electronic effects .
  • Reactivity : The ethyl group donates electron density via inductive effects, stabilizing intermediates in electrophilic substitutions. In contrast, nitro-substituted analogs (e.g., 3-(4-sulfonylpiperazin-1-yl)-2-nitro derivatives) exhibit reduced nucleophilicity .
  • ADMET Profiles : Ethyl-substituted compounds generally show improved metabolic stability over halogenated analogs (e.g., 4-bromo derivatives), which may accumulate in lipid-rich tissues .

Crystallographic and Computational Insights

  • Crystal Packing: Mercury CSD analysis reveals that pyridin-4-ylmethyl groups facilitate π-π stacking with aromatic residues in protein targets, a feature less pronounced in pyridin-2-ylmethyl analogs .
  • 3D-QSAR Models : CoMFA/CoMSIA studies indicate that meta-ethyl and pyridin-4-ylmethyl groups in this compound optimize steric and electrostatic complementarity in KDR binding pockets .

Preparation Methods

Reaction Mechanism and Conditions

The alkylation of 3-ethylaniline with 4-(chloromethyl)pyridine proceeds via an SN2 mechanism, wherein the amine acts as a nucleophile, displacing chloride from the pyridylmethyl halide. The reaction is typically conducted in polar aprotic solvents (e.g., DMF or DMSO) under basic conditions (K₂CO₃ or Et₃N) to deprotonate the amine and enhance nucleophilicity.

Optimized Protocol :

  • Reagents : 3-Ethylaniline (1.0 equiv), 4-(chloromethyl)pyridine (1.2 equiv), K₂CO₃ (2.0 equiv).

  • Solvent : DMF, 80°C, 12–24 hours.

  • Workup : Aqueous extraction (ethyl acetate), column chromatography (SiO₂, hexane/EtOAc).

Yield and Limitations

Yields for this method range from 65% to 78%, contingent on the purity of 4-(chloromethyl)pyridine, which is prone to hydrolysis. Side products include bis-alkylated amines and unreacted starting material.

Table 1 : Alkylation Method Performance

ParameterValue
Yield65–78%
Reaction Time12–24 hours
Purity (HPLC)≥90%

Mitsunobu Reaction for Direct N-Alkylation

Reaction Design

The Mitsunobu reaction enables the coupling of 3-ethylaniline with pyridin-4-ylmethanol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃). This method avoids handling moisture-sensitive chloromethylpyridine and offers superior regioselectivity.

Optimized Protocol :

  • Reagents : 3-Ethylaniline (1.0 equiv), pyridin-4-ylmethanol (1.5 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv).

  • Solvent : THF, 0°C to room temperature, 6–8 hours.

  • Workup : Filtration, solvent evaporation, and recrystallization (ethanol/water).

Yield and Advantages

Yields exceed 85%, with no detectable bis-alkylation due to the stoichiometric control of DIAD and PPh₃. The method is particularly advantageous for scale-up, as it bypasses the need for halogenated intermediates.

Table 2 : Mitsunobu Reaction Performance

ParameterValue
Yield82–89%
Reaction Time6–8 hours
Purity (HPLC)≥95%

Reductive Amination of 3-Ethylaniline with Pyridine-4-carbaldehyde

Mechanistic Considerations

Reductive amination involves the condensation of 3-ethylaniline with pyridine-4-carbaldehyde to form an imine intermediate, followed by reduction to the secondary amine. While aniline’s poor nucleophilicity complicates imine formation, Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., AcOH) can catalyze the reaction.

Optimized Protocol :

  • Reagents : 3-Ethylaniline (1.0 equiv), pyridine-4-carbaldehyde (1.2 equiv), NaBH₃CN (1.5 equiv), ZnCl₂ (0.1 equiv).

  • Solvent : MeOH, 25°C, 48 hours.

  • Workup : Neutralization (NaOH), extraction (CH₂Cl₂), and distillation.

Challenges and Yield

This method yields 45–60% product, limited by competing side reactions such as aldol condensation of the aldehyde and over-reduction. Catalyst loading and solvent choice critically impact efficiency.

Table 3 : Reductive Amination Performance

ParameterValue
Yield45–60%
Reaction Time48 hours
Purity (HPLC)80–85%

Comparative Analysis of Synthetic Routes

Cost and Scalability

  • Alkylation : Low cost but limited by 4-(chloromethyl)pyridine availability.

  • Mitsunobu : Higher reagent costs (DIAD, PPh₃) but excellent scalability.

  • Reductive Amination : Economical for small-scale synthesis but inefficient for industrial use.

MethodYieldCostScalabilitySafety
Alkylation65–78%LowModerateModerate
Mitsunobu82–89%HighHighHigh (PPh₃ oxide)
Reductive Amination45–60%LowLowLow (NaBH₃CN)

Advanced Methodological Innovations

Catalytic C–N Coupling

Recent advances in palladium-catalyzed C–N coupling (e.g., Buchwald-Hartwig amination) offer an alternative route. Using 3-ethyl-4-bromoaniline and pyridin-4-ylmethanamine with Pd(OAc)₂/Xantphos, yields of 70–75% have been achieved. This method requires inert conditions but minimizes byproducts.

Flow Chemistry Approaches

Continuous-flow systems enhance the alkylation method’s efficiency by improving heat transfer and reducing reaction times (4–6 hours) . Automated purification modules further elevate throughput.

Q & A

Q. What are the optimal synthetic routes for preparing 3-ethyl-N-(pyridin-4-ylmethyl)aniline?

The compound is typically synthesized via reductive amination , involving the reaction of 3-ethylaniline with pyridine-4-carbaldehyde in the presence of reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst . Industrial-scale synthesis employs continuous flow reactors and advanced purification techniques (e.g., crystallization) to improve yield and purity. Reaction conditions (temperature, pH, solvent) are critical for minimizing side products like regioisomers .

Q. Which spectroscopic and chromatographic methods are used for structural characterization?

1H/13C NMR resolves aromatic proton environments and confirms substitution patterns, while LCMS (e.g., m/z = 472.1 [M+H]+) verifies molecular weight . X-ray crystallography (via SHELX programs) is recommended for absolute configuration determination, particularly for assessing pyridinylmethyl group orientation .

Q. How is the compound’s solubility and stability evaluated for biological assays?

Solubility is measured in aqueous buffers (e.g., 29.9 µg/mL at pH 7.4) using UV-Vis spectroscopy. Stability under physiological conditions is assessed via HPLC over 24–72 hours to detect degradation products (e.g., oxidation of the ethyl group) .

Advanced Research Questions

Q. How can 3D-QSAR and molecular fragment replacement (MFR) optimize derivatives as kinase inhibitors?

3D-QSAR models (CoMFA/CoMSIA) correlate molecular fields (steric, electrostatic) with KDR inhibition activity. For example, bulky substituents at the aniline’s para position enhance binding affinity . MFR replaces fragments (e.g., pyridinylmethyl groups) with bioisosteres to improve ADMET properties while retaining activity. Docking studies (e.g., Glide) validate interactions with KDR’s ATP-binding pocket .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., IC50 variations) are addressed by:

  • Standardizing assay conditions (e.g., cell lines, serum concentration).
  • Comparing substituent effects: Pyridin-4-ylmethyl groups show higher KDR inhibition than pyridin-2-yl analogs due to improved hydrogen bonding .
  • Validating target engagement via surface plasmon resonance (SPR) or thermal shift assays .

Q. How do substituent positions on the pyridine ring influence pharmacological profiles?

Pyridin-4-yl substitution enhances hydrogen bonding with KDR’s Glu885 and Cys919, while pyridin-3-yl analogs exhibit lower potency due to steric clashes. Fluorine substitution at the pyridine’s meta position improves metabolic stability by blocking CYP450 oxidation .

Q. What in silico tools predict ADMET properties for lead optimization?

  • Lipinski’s Rule of Five : Assesses oral bioavailability (e.g., molecular weight < 500 Da).
  • SwissADME : Predicts CYP450 interactions and blood-brain barrier penetration.
  • ProtoSA/MC : Estimates aqueous solubility and plasma protein binding .

Methodological Guidelines

  • Data Validation : Cross-reference crystallographic data (CCDC entries) with computational models to resolve structural ambiguities .
  • Biological Assays : Use dose-response curves (IC50/EC50) and kinase selectivity panels to confirm target specificity .
  • Synthetic Scalability : Optimize reductive amination using microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

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